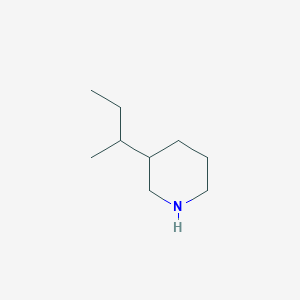

3-Butan-2-ylpiperidine

Description

3-Butan-2-ylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. The presence of the butan-2-yl group at the third position of the piperidine ring gives this compound its unique chemical properties. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Properties

IUPAC Name |

3-butan-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8(2)9-5-4-6-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLCJTRHCRKLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butan-2-ylpiperidine can be achieved through various synthetic routes. One common method involves the alkylation of piperidine with 2-bromobutane under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 2-bromobutane to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of appropriate precursors in the presence of palladium or nickel catalysts can also be employed to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Butan-2-ylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-Butan-2-ylpiperidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its pharmacological properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Butan-2-ylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidine: The parent compound, widely used in the synthesis of pharmaceuticals and other chemicals.

2-Methylpiperidine: A similar compound with a methyl group at the second position, used in organic synthesis.

4-Butylpiperidine: Another derivative with a butyl group at the fourth position, also used in chemical research.

Uniqueness: 3-Butan-2-ylpiperidine is unique due to the specific positioning of the butan-2-yl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable in specific research and industrial applications .

Biological Activity

Overview

3-Butan-2-ylpiperidine is a piperidine derivative with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the butan-2-yl group at the third position of the piperidine ring, contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant therapeutic effects. For instance, it may inhibit specific enzymes involved in disease pathways or activate receptors that elicit beneficial responses in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting vital metabolic processes, although detailed pathways require further elucidation.

Anticancer Properties

The anticancer potential of this compound has been explored through several studies:

- Cell Proliferation Inhibition : In studies involving MDA-MB-231 breast cancer cells, compounds similar to this compound inhibited cell growth with IC50 values ranging from 6 to 30 μM. These compounds also induced apoptosis, as evidenced by increased Annexin V-positive cells after treatment .

- Tumor Volume Reduction : In vivo studies using NOD-SCID mice inoculated with breast cancer cells showed that administration of related compounds resulted in a 20% reduction in tumor volumes. This suggests that this compound may effectively reduce metastasis and tumor growth in certain cancer models .

- Mechanistic Insights : Flow cytometry analyses revealed that at higher concentrations (e.g., 50 μM), significant apoptosis was induced, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of piperidine derivatives, including this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.